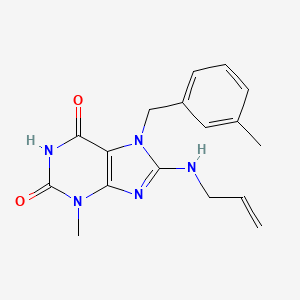
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as a nucleophilic catalyst in various reactions. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and physiological effects:
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has been shown to have some biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been shown to have antimicrobial properties against certain bacterial strains.
実験室実験の利点と制限
The advantages of using 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid in lab experiments include its potential applications in various fields of scientific research, its ability to act as a nucleophilic catalyst in various reactions, and its potential antimicrobial and anticancer properties. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
将来の方向性
There are several future directions for the research on 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid. One of the directions is to further investigate its potential applications as a ligand in the synthesis of metal complexes for catalytic and biological applications. Another direction is to investigate its potential applications in the synthesis of novel compounds with potential antimicrobial and anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
合成法
Several methods have been used to synthesize 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid. One of the most common methods involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate, followed by the reaction with urea to form the desired compound. Another method involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate, followed by the reaction with methyl isocyanate to form the desired compound.
科学的研究の応用
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has shown potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used in the synthesis of novel compounds with potential antimicrobial and anticancer properties.
特性
IUPAC Name |
5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(7(16)17)3-4(13-14)6(12)15/h3H,1-2H2,(H2,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWPPMOSXHAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)N)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)
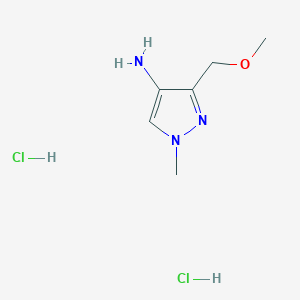
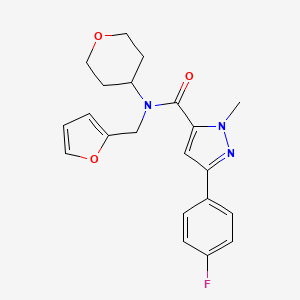
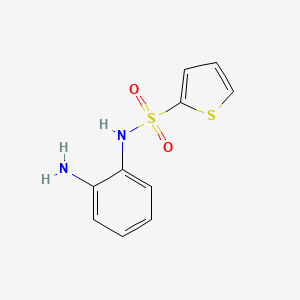
![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2804511.png)
![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)
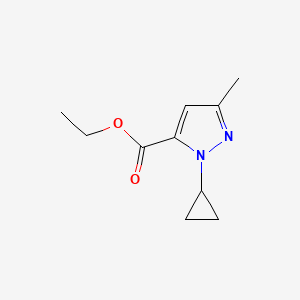
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)
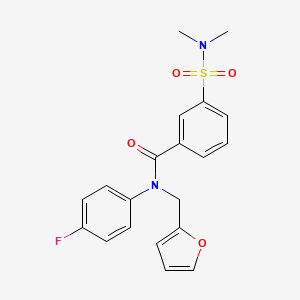
![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)
